molecular formula C7H12Cl2N4 B2382436 N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride CAS No. 1431960-89-2

N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride

Cat. No. B2382436
CAS RN: 1431960-89-2
M. Wt: 223.1
InChI Key: ZEZNMOPHKZMVIA-UHFFFAOYSA-N
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Description

“N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride” is a chemical compound with the CAS Number: 1431960-89-2 . It is used for research and development .


Molecular Structure Analysis

The molecular formula of “N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride” is C7H12Cl2N4 . The InChI Code is 1S/C7H12N4.2ClH/c8-3-1-4-9-7-10-5-2-6-11-7;;/h2,5-6H,1,3-4,8H2, (H,9,10,11);2*1H .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been utilized in the synthesis of nickel(II) complexes, demonstrating its role in the formation of unique polymer structures with specific magnetic properties, such as metamagnetism (Chattopadhyay et al., 2007).
  • It is also used in the synthesis of tetradentate ligands, which have been employed in complexation reactions with metals like cadmium, showcasing its versatility in creating diverse molecular structures (Hakimi et al., 2013).

Coordination Chemistry and Crystallography

  • This compound has been instrumental in forming various metal complexes, including those with nickel and manganese, contributing to the study of their crystal structures and magnetic properties (Bhowmik et al., 2010).

Catalysis

  • It's involved in the synthesis of Pd(II) complexes that have been evaluated for their catalytic activity, particularly in Suzuki–Miyaura C–C couplings, highlighting its potential in catalysis applications (Pioquinto-Mendoza et al., 2015).

Ligand Design and Molecular Interactions

  • The compound is used in designing ligands that interact with plasma proteins, offering insights into protein-ligand interactions which are fundamental in biochemical and pharmaceutical research (He et al., 2020).

Material Science

  • Its derivatives have been explored in the synthesis of fluorinated polyimides, contributing to advancements in materials science, particularly in developing organosoluble and light-colored polymers (Yang et al., 2005).

Antibacterial Activity

  • Novel compounds derived from this chemical have been synthesized and evaluated for their antibacterial activity, showcasing its potential in the development of new antibacterial agents (Titi et al., 2021).

Safety and Hazards

The safety data sheet for “N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride” indicates that it is used for research and development . For more detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N'-(2-chloropyrimidin-4-yl)propane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4.ClH/c8-7-11-5-2-6(12-7)10-4-1-3-9;/h2,5H,1,3-4,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZNMOPHKZMVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chloropyrimidin-4-yl)propane-1,3-diamine hydrochloride

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